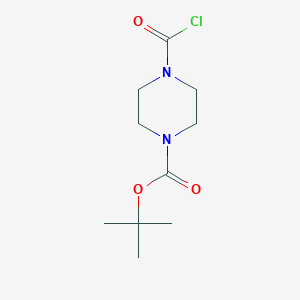![molecular formula C7H8N2O2 B1312695 5,6-二氢-4H-吡咯并[1,2-b]吡唑-2-羧酸 CAS No. 796729-03-8](/img/structure/B1312695.png)
5,6-二氢-4H-吡咯并[1,2-b]吡唑-2-羧酸
描述
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a chemical compound with the CAS Number: 796729-03-8 . It has a molecular weight of 152.15 and its IUPAC name is 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid .
Synthesis Analysis
The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has been reported in several studies . For instance, a nonchromatographic, highly efficient method for the large-scale separation of the isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo pyrazole-2- and −3-carboxylates was developed based on their remarkably different stabilities towards alkaline hydrolysis .Molecular Structure Analysis
The InChI code for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is 1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11) . The compound has a molecular weight of 152.15 g/mol .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of bicyclic heteroaryl carboxyaldehydes .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a molecular weight of 152.15 g/mol and its exact mass is 152.058577502 g/mol . It has a topological polar surface area of 55.1 Ų .科学研究应用
Application in Organic Chemistry
Summary of the Application
“5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione”, a tricyclic analogue of isatin, has been used in the synthesis of spirocyclic heterocyclic rings .
Methods of Application
The reactivity of the ketone carbonyl group of the 2-keto-amide unit was utilized. An initial condensation of the reactive carbonyl group with an active methylene of the second component was followed by the addition of a nucleophilic third component and finally a cyclizing condensation to generate a spirocyclic heterocyclic ring .
Results or Outcomes
The research led to the construction of sundry spiro[3,30-oxindoles] via three-component combinations .
Application in Medicinal Chemistry
Summary of the Application
“5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” has been used in the development of potential dual inhibitors of blood coagulation factors Xa and XIa .
Methods of Application
Based on the principles of molecular design, a series of compounds that combine in their structure fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected through a hydrazine linker, were synthesized .
Results or Outcomes
The research led to the synthesis and evaluation of novel potential dual inhibitors of coagulation factors Xa and XIa .
Application in Pharmaceutical Research
Summary of the Application
“5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole” has been used in the preparation of withasomnine molecules and pyrazole alkaloids for their application towards anti-inflammatory compounds and analgesics .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this research were not detailed in the source .
Application in Bioorganic & Medicinal Chemistry
Methods of Application
The research involved the synthesis of new 5,6-dihydro-4H-pyrrolo [1,2-b]pyrazole analogues and examination of their structure-activity relationship (SAR) in both enzyme and cell-based in vitro assays .
Results or Outcomes
The research revealed selectivity differences with respect to p38 MAP kinase (p38 MAPK) depending on the nature of the ‘warhead’ group on the dihydropyrrolopyrazole ring .
Application in Pyrrolopyrazine Derivatives
Summary of the Application
Compounds with the “5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Results or Outcomes
Application in Thiazole Derivatives
Summary of the Application
Thiazole derivatives, which can include “5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole”, have a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, anticancer, anti-HIV, antidiabetic, carbonic anhydrase inhibitory, antitubercular, anticoagulant, and many other activities .
安全和危害
属性
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYACNIOQHFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463636 | |
| Record name | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
CAS RN |
796729-03-8 | |
| Record name | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


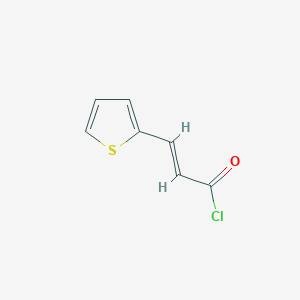
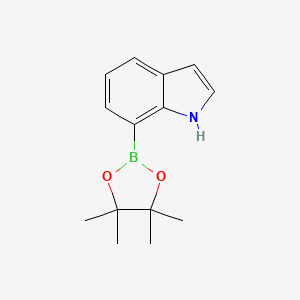
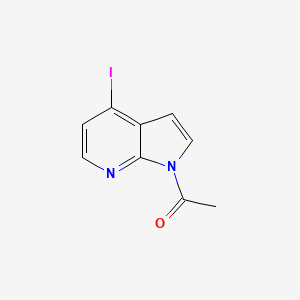
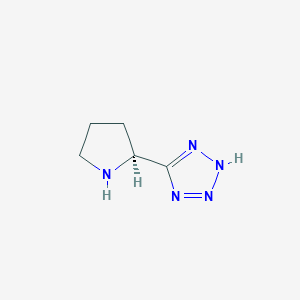
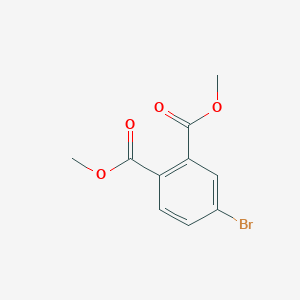
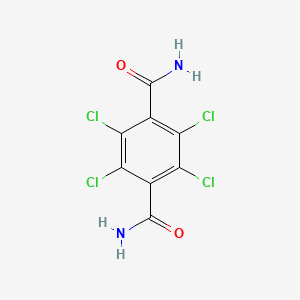
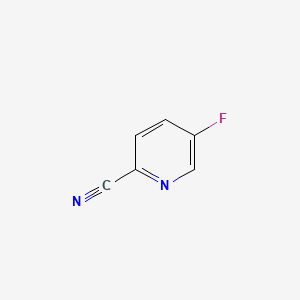
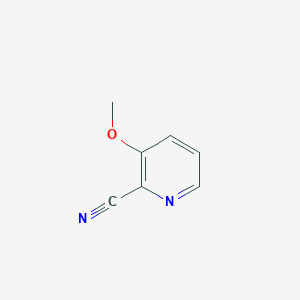
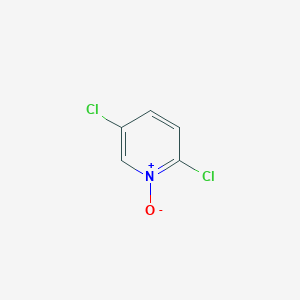
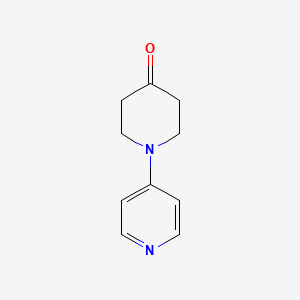
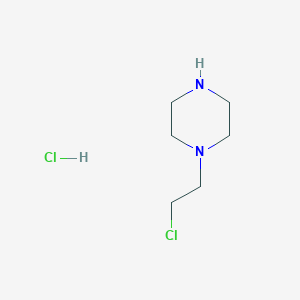
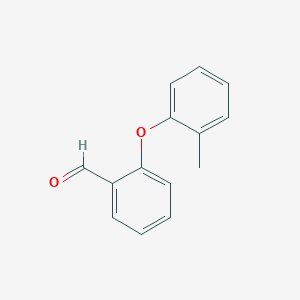
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)
